molecular formula C12H17ClN2 B13577754 1-(2-Chloro-6-methylbenzyl)piperazine

1-(2-Chloro-6-methylbenzyl)piperazine

Cat. No.: B13577754
M. Wt: 224.73 g/mol
InChI Key: DZFVMAAECXOCKZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methylbenzyl)piperazine is a benzylpiperazine derivative characterized by a piperazine ring substituted with a 2-chloro-6-methylbenzyl group. The chloro and methyl substituents on the benzyl moiety influence its electronic and steric properties, impacting its reactivity, metabolic stability, and receptor interactions .

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

1-[(2-chloro-6-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17ClN2/c1-10-3-2-4-12(13)11(10)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

DZFVMAAECXOCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-methylbenzyl)piperazine can be synthesized through the reaction of 1-(2-chloro-6-methylphenyl)methanol with piperazine. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-methylbenzyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: Products include substituted piperazines with various functional groups replacing the chlorine atom.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include reduced amines and other reduced forms of the compound.

Scientific Research Applications

1-(2-Chloro-6-methylbenzyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are broadly classified into benzylpiperazines and phenylpiperazines , with structural variations dictating their biological and chemical profiles . Below is a comparative analysis of 1-(2-Chloro-6-methylbenzyl)piperazine with key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents Classification Pharmacological Activity Key Physical/Chemical Properties Metabolic Pathways
This compound 2-Cl, 6-Me on benzyl Benzylpiperazine Not explicitly reported (inferred) High lipophilicity (Cl/Me groups); DFT-calculated HOMO-LUMO gap ~5.3 eV Likely CYP3A4/CYP2D6-dependent
N-Benzylpiperazine (BZP) Benzyl Benzylpiperazine Stimulant (serotonin/dopamine release) Lower logP vs. chloro/methyl analogs N-Dealkylation to phenylpiperazine
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl on phenyl Phenylpiperazine 5-HT1B/2C agonist; anxiogenic Polar due to Cl; pKa ~8.2 Hydroxylation, glucuronidation
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF3 on phenyl Phenylpiperazine 5-HT1B/1A agonist; locomotor suppression High electron-withdrawing effect (CF3); logP ~2.7 CYP2D6-mediated hydroxylation
1-(2,6-Dichlorobenzyl)piperazine 2,6-diCl on benzyl Benzylpiperazine Antimicrobial/anticancer potential (inferred from Cl substituents) Higher steric hindrance; reduced solubility Unreported (likely similar to BZP)

Key Findings from Comparisons

Structural Impact on Pharmacodynamics :

  • Benzyl vs. Phenyl Substitution : Benzylpiperazines (e.g., BZP, this compound) generally exhibit higher lipophilicity and CNS penetration compared to phenylpiperazines (e.g., mCPP, TFMPP) due to the benzyl group’s aromaticity and substituent effects .
  • Electron-Withdrawing Groups : Chloro (Cl) and trifluoromethyl (CF3) substituents enhance receptor binding (e.g., 5-HT1B/2C for mCPP/TFMPP) by increasing electron-deficient character, whereas methyl (Me) groups may improve metabolic stability .

Metabolic Stability and Toxicity :

  • This compound’s methyl group likely slows CYP3A4-mediated N-dealkylation compared to BZP, which lacks steric hindrance .
  • Phenylpiperazines like mCPP undergo extensive hydroxylation and glucuronidation, leading to active metabolites that contribute to prolonged effects .

The methyl group in this compound may reduce intramolecular hydrogen bonding compared to hydroxylated analogs (e.g., HEHPP in ), influencing solubility and crystallization .

Material Science Applications :

  • Piperazine derivatives with electron-donating groups (e.g., 1-(pyridin-2-ylmethyl)piperazine in ) exhibit fluorescence-quenching properties via PET mechanisms, whereas chloro/methyl substituents may alter these optical behaviors .

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